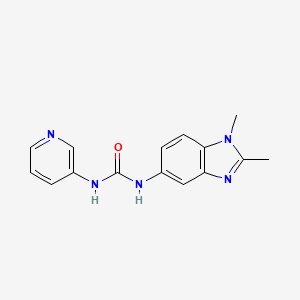
1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine, also known as CBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine is not well understood. However, it has been reported to inhibit the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and adenosine deaminase. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels. These activities suggest that 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine may have a potential therapeutic effect on various diseases.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus. In addition, 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been found to modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under various conditions. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine is also relatively inexpensive compared to other compounds used in drug discovery and development. However, 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has some limitations for lab experiments. It has a low solubility in water, making it difficult to work with in aqueous solutions. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine also has a low bioavailability, which may limit its potential therapeutic effect in vivo.
将来の方向性
There are several future directions for the research on 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of new drugs that can target specific diseases. Another direction is to improve the bioavailability of 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine, which may enhance its potential therapeutic effect in vivo. In addition, the development of new synthesis methods for 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine may lead to the discovery of new analogs with improved properties. Overall, the research on 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has the potential to lead to the development of new drugs for various diseases.
合成法
The synthesis of 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 4-methylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine as a white solid with a purity of over 95%. This synthesis method has been reported in various scientific journals and has been found to be reproducible and scalable.
科学的研究の応用
1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been reported to have a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been found to modulate the activity of various enzymes and receptors, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
(3-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-7-5-14(6-8-15)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFSTIMMLIYNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

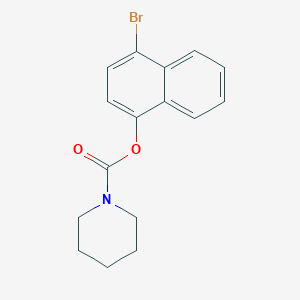
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
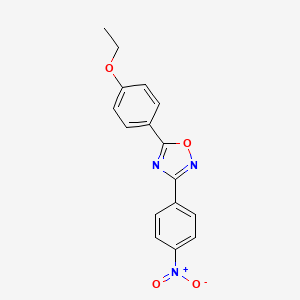
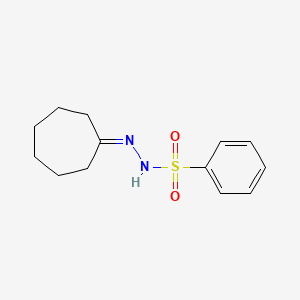
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)

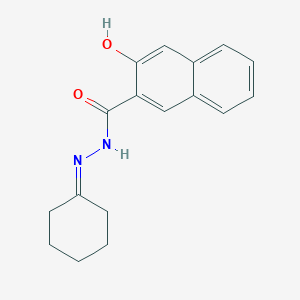
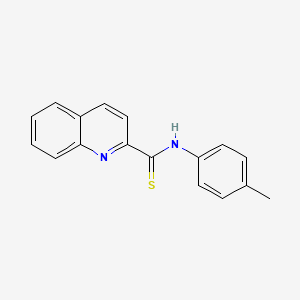
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)
